Hydrogen Bond Donor Count: Dual HBD Capacity Differentiates the 4-Hydroxy-3-methyl Scaffold from the Des-Hydroxy Analog
The target compound (C11H19NO5) possesses a hydrogen bond donor (HBD) count of 2, contributed by the 3-carboxylic acid OH and the 4-secondary alcohol OH groups, with a hydrogen bond acceptor (HBA) count of 5. In contrast, 1-Boc-3-methylpyrrolidine-3-carboxylic acid (CAS 887587-09-9; C11H19NO4) has an HBD count of only 1 and HBA count of 4, as the 4-position lacks the hydroxyl substituent . This difference of one HBD and one HBA is structurally verified by the SMILES notation: CC(C)(C)OC(=O)N1CC(O)C(C)(C1)C(O)=O for the target versus the absence of the 4-OH oxygen in the analog's molecular formula. The additional HBD capacity enables the target compound to form an extra hydrogen bond with biological targets, a property leveraged in the design of protease inhibitors and GPCR ligands where hydroxyl-mediated interactions are critical for potency [1].
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD count = 2; HBA count = 5 |
| Comparator Or Baseline | 1-Boc-3-methylpyrrolidine-3-carboxylic acid (CAS 887587-09-9): HBD count = 1; HBA count = 4 |
| Quantified Difference | Δ HBD = +1; Δ HBA = +1 |
| Conditions | Structural analysis based on molecular formula (C11H19NO5 vs. C11H19NO4) and SMILES notation; HBD/HBA counts derived per standard Lipinski rule definitions |
Why This Matters
For procurement decisions in medicinal chemistry programs, the additional HBD capacity directly translates to an expanded pharmacophore space, enabling binding interactions (e.g., with catalytic aspartate residues in proteases or serine residues in GPCR binding pockets) that are inaccessible to the des-hydroxy analog.
- [1] Kubyshkin, V.; Rubini, M. Proline Analogues in Drug Design: Current Trends and Future Prospects. J. Med. Chem. 2024, 67 (22), 20022–20055. Discussion of hydroxylated proline analogues as privileged HBD/HBA scaffolds. View Source
